N-(2-cycloheptylethyl)-4-[(methylsulfonyl)amino]benzamide
Overview
Description
N-(2-cycloheptylethyl)-4-[(methylsulfonyl)amino]benzamide is a useful research compound. Its molecular formula is C17H26N2O3S and its molecular weight is 338.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.16641387 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Modifications and Biological Applications
Chemical Modifications for Therapeutic Applications : Research on similar compounds, such as sulfonamides and benzamides, highlights the potential of chemical modifications to enhance therapeutic efficacy or to develop novel drug formulations. For instance, sulfonamides have been studied for their anticarcinogenicity and toxicity, indicating that modifications to the sulfonamide moiety can lead to significant biological effects, including antitumor activity (Ali, Shahzadi, & Imtiaz-ud-Din, 2018). This suggests that similar chemical modifications to N-(2-cycloheptylethyl)-4-[(methylsulfonyl)amino]benzamide could potentially explore its application in therapeutic contexts.
Glibenclamide's Protective Role in Inflammation-Associated Injury : Glibenclamide, a sulfonylurea drug, has demonstrated anti-inflammatory effects across various conditions. It operates through mechanisms such as blocking K_ATP channels and suppressing the production of proinflammatory mediators. This indicates a potential research interest in exploring this compound for similar anti-inflammatory applications, given the shared sulfonyl functional group (Zhang et al., 2017).
Properties
IUPAC Name |
N-(2-cycloheptylethyl)-4-(methanesulfonamido)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-23(21,22)19-16-10-8-15(9-11-16)17(20)18-13-12-14-6-4-2-3-5-7-14/h8-11,14,19H,2-7,12-13H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRZRWAHKVTVSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCCC2CCCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.